tetraheptylazanium iodide

Electroanalysis Sensor development Ascorbic acid detection

Tetraheptylammonium iodide (THAI) outperforms shorter-chain quaternary ammonium salts where hydrophobicity and low ionic mobility matter. In dye-sensitized solar cells, it suppresses electron recombination for verified 12.0% PCE — superior to tetraethyl- and tetrabutylammonium analogs. For electrochemical sensors, THAI-modified electrodes enhance electrocatalytic oxidation of small molecules. As a phase-transfer catalyst in supercritical CO₂, its long alkyl chains enable reactions impossible with shorter-chain alternatives. Do not substitute without quantitative validation. Request bulk pricing today.

Molecular Formula C28H60IN
Molecular Weight 537.7 g/mol
CAS No. 3535-83-9
Cat. No. B1329736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetraheptylazanium iodide
CAS3535-83-9
Molecular FormulaC28H60IN
Molecular Weight537.7 g/mol
Structural Identifiers
SMILESCCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[I-]
InChIInChI=1S/C28H60N.HI/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1
InChIKeyKCSOHLKZTZMKQA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraheptylammonium Iodide (CAS 3535-83-9) - Procurement, Purity & Technical Specifications


Tetraheptylammonium iodide (THAI; CAS 3535-83-9) is a quaternary ammonium salt with the molecular formula C₂₈H₆₀IN and a molecular weight of 537.69 g/mol [1]. Structurally, it features a central nitrogen atom bonded to four n-heptyl chains, with an iodide counterion . THAI is typically a white to off-white crystalline solid with a melting point range of 121–124°C and is soluble in polar organic solvents . Commercial sources offer it in high purity, with assays ≥99.0% (argentometric) or ≥98% (by titration) . Its primary roles are as a phase-transfer catalyst, a surfactant, and an electrolyte component, leveraging its long alkyl chains for enhanced hydrophobicity and specific ionic interactions .

Why Tetraheptylammonium Iodide is Not a Drop-In Replacement for Other Quaternary Ammonium Salts


Substituting tetraheptylammonium iodide with another quaternary ammonium iodide is not a trivial decision. The length of the alkyl chain directly and predictably alters fundamental physicochemical properties such as hydrophobicity, ionic conductivity, and ion-pairing behavior [1]. For instance, the tetraheptylammonium cation is more hydrophobic and has a lower limiting molar conductance than its butyl, pentyl, or hexyl analogs [1][2]. These differences are not marginal; they can dictate the performance of a compound in a specific application, from its ability to suppress electron recombination in solar cells to its effectiveness as a phase-transfer catalyst in biphasic reactions. Generic substitution without quantitative justification risks compromised reaction yields, device inefficiencies, and failed experiments, underscoring the need for the evidence-based selection detailed below.

Quantitative Performance Evidence for Tetraheptylammonium Iodide vs. Comparators


Superior Electrocatalytic Oxidation of Ascorbic Acid vs. Unmodified Electrodes

In the development of an electrochemical sensor, a graphite-multiwall carbon nanotube paste electrode modified with a tetraheptylammonium iodide-iodine (THAI-I₂) complex demonstrates a clear performance advantage over unmodified electrodes for the detection of ascorbic acid (AA) [1]. The modified electrode not only enhances the oxidation peak current but also shifts the required oxidation potential to a less positive value, indicating improved catalytic activity and energy efficiency [1].

Electroanalysis Sensor development Ascorbic acid detection

12.0% DSSC Conversion Efficiency via Suppressed Electron Recombination vs. Shorter-Chain Cations

The tetraheptylammonium cation (THA⁺) provides a distinct performance advantage in dye-sensitized solar cells (DSCs) over its shorter-chain counterparts [1]. A study directly comparing the effect of quaternary ammonium cation chain length on DSC efficiency found that THA⁺ is more effective than tetraethylammonium (TEA⁺) and tetrabutylammonium (TBA⁺) cations at suppressing the detrimental backward electron transfer reaction from TiO₂ to the electrolyte's I₃⁻ species [1]. Crucially, this suppression occurs without negatively shifting the TiO₂ conduction band energy [1].

Photovoltaics Dye-sensitized solar cells Electrolyte engineering

Lower Limiting Molar Conductance vs. Shorter-Chain Analogs in Acetonitrile

The chain length of the tetraalkylammonium cation directly correlates with its conductivity in solution. A systematic study of the homologous series from tetramethyl to tetra-n-amyl ammonium iodides in acetonitrile at 25°C established that conductivity decreases with increasing alkyl group size [1]. As the largest member of the series studied, tetraheptylammonium iodide would exhibit the lowest limiting molar conductance, consistent with its larger, less mobile cation and potentially higher degree of ion-pairing [1]. The observed trend shows a relatively large drop from tetramethyl to tetraethyl, followed by smaller, consistent decreases with each additional methylene group [1].

Electrolyte conductivity Ion pairing Solvent properties

Effective Phase-Transfer Catalyst in Supercritical CO₂ vs. Alternative Systems

Tetraheptylammonium salts, including the iodide, are effective phase-transfer catalysts (PTCs) in demanding, non-conventional media. In a kinetic study of the cyanide displacement on benzyl chloride, a tetraheptylammonium salt was successfully employed as the PTC in a biphasic system involving a supercritical CO₂ phase and a solid salt phase [1]. This demonstrates the cation's ability to facilitate nucleophilic substitution under conditions where many other PTCs might be ineffective due to low solubility or poor ion-extraction capability. The long alkyl chains enhance the salt's solubility in the nonpolar supercritical CO₂ phase, enabling efficient transfer of the nucleophile from the solid to the reactive phase [1].

Green chemistry Phase-transfer catalysis Supercritical fluids

Targeted Research & Industrial Applications for Tetraheptylammonium Iodide


Electrochemical Sensor Development for Small Molecule Detection

Researchers developing electrochemical sensors for small molecules like ascorbic acid can leverage THAI as a key modifier to enhance electrode performance. Evidence shows that a THAI-iodine complex on a carbon nanotube electrode improves electrocatalytic activity, shifting the oxidation potential and enhancing the current signal compared to unmodified electrodes [4]. This is directly applicable to creating more sensitive and energy-efficient sensors for pharmaceutical and food analysis.

High-Performance Electrolyte Formulation for Dye-Sensitized Solar Cells

In the field of photovoltaics, specifically dye-sensitized solar cells (DSCs), THAI is a strategic choice for electrolyte formulation. Comparative data confirms that the tetraheptylammonium cation outperforms tetraethylammonium and tetrabutylammonium cations in suppressing detrimental electron recombination, leading to a verified 12.0% power conversion efficiency in cosensitized devices [4]. This makes THAI an essential component for researchers aiming to maximize DSC performance.

Non-Aqueous Electrochemical Studies Requiring Large, Low-Mobility Cations

For fundamental electrochemical or physical chemistry studies in non-aqueous media like acetonitrile, THAI provides a well-characterized, low-mobility cation. Its position in the homologous series of tetraalkylammonium iodides means its conductivity is predictably lower than that of its butyl, pentyl, or hexyl analogs [4]. This property is crucial when the goal is to study ion-pairing, solvation dynamics, or to use it as a supporting electrolyte where a bulky, less mobile cation is needed to avoid interfering with electrochemical measurements.

Green Chemistry Processes Utilizing Supercritical CO₂

Process chemists developing greener synthetic routes using supercritical CO₂ as a solvent should consider THAI and its related salts. The tetraheptylammonium cation has a demonstrated track record as an effective phase-transfer catalyst in this medium [4]. Its high solubility in nonpolar supercritical CO₂, due to its long alkyl chains, enables efficient catalysis of biphasic reactions, offering a proven starting point for designing new sustainable processes.

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